molecular formula C18H13Cl2N3O2S2 B11643394 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B11643394
M. Wt: 438.4 g/mol
InChI Key: IWOVUXVIPXENFE-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiophene ring, and a dichlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can include solvent-free methods, stirring at elevated temperatures, or using catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation . The compound’s structure allows it to bind to these targets effectively, disrupting normal cellular functions and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a cyano group and a dichlorophenyl group enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C18H13Cl2N3O2S2

Molecular Weight

438.4 g/mol

IUPAC Name

2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C18H13Cl2N3O2S2/c19-13-4-3-10(6-14(13)20)22-17(25)9-27-18-12(8-21)11(7-16(24)23-18)15-2-1-5-26-15/h1-6,11H,7,9H2,(H,22,25)(H,23,24)

InChI Key

IWOVUXVIPXENFE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C#N)C3=CC=CS3

Origin of Product

United States

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